1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine
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Overview
Description
1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine is a compound that features a bromine and fluorine substituted cyclohexadiene ring attached to a pyrrolidine moiety
Preparation Methods
The synthesis of 1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the bromination and fluorination of cyclohexa-2,4-diene followed by the introduction of a pyrrolidine group. The reaction conditions typically involve the use of bromine and fluorine sources in the presence of suitable catalysts and solvents. Industrial production methods may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in various interactions, influencing the compound’s reactivity and binding properties. The pyrrolidine moiety can interact with biological targets, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine can be compared with other similar compounds such as:
1-Bromo-6-fluorocyclohexa-2,4-diene: Lacks the pyrrolidine moiety, resulting in different reactivity and applications.
1-[(1-Bromo-6-chlorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine:
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15BrFN |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-[(1-bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H15BrFN/c12-11(6-2-1-5-10(11)13)9-14-7-3-4-8-14/h1-2,5-6,10H,3-4,7-9H2 |
InChI Key |
QBTOOXWTKYVUIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2(C=CC=CC2F)Br |
Origin of Product |
United States |
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